Ritter Trifluoroiodomethane-TMG Reagent
Description
The Ritter Trifluoroiodomethane-TMG Reagent is a specialized formulation comprising trifluoroiodomethane (CF₃I) and 1,1,3,3-tetramethylguanidine (TMG). It is a liquid reagent optimized for C–C bond-forming reactions and fluorination processes, particularly in late-stage functionalization of complex molecules such as natural products and pharmaceuticals . Key properties include:
- Density: 1.495 g/mL at 25°C
- Refractive Index: 1.461
- Hazard Profile: Causes skin/eye irritation (Category 2) and specific target organ toxicity (STOT SE, Category 3). It is classified as WGK 3, indicating severe water hazard .
- Applications: Developed for direct deoxyfluorination of alcohols and phenols, enabling predictable and selective fluorination in synthetic chemistry .
Properties
Molecular Formula |
C6H13F3IN3 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
1,1,3,3-tetramethylguanidine;trifluoro(iodo)methane |
InChI |
InChI=1S/C5H13N3.CF3I/c1-7(2)5(6)8(3)4;2-1(3,4)5/h6H,1-4H3; |
InChI Key |
KIOFDNCUJQQUCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N(C)C.C(F)(F)(F)I |
Origin of Product |
United States |
Preparation Methods
Gas-Phase Catalytic Iodination
This method involves the reaction of trifluoromethane (CF₃H, HFC-23) with molecular iodine (I₂) over a catalyst. As described in a Chinese patent, activated carbon-supported alkali or alkaline earth metals (e.g., K, Na, Ca) catalyze the iodination at elevated temperatures (300–500°C). The reaction proceeds as:
Key challenges include catalyst deactivation due to carbon deposition and the formation of byproducts such as C₂F₅I. Despite high initial catalytic activity, the process requires frequent catalyst regeneration and yields a mixture of products necessitating distillation for purification.
Solution-Phase Synthesis from Trifluoroacetic Acid
An alternative approach utilizes industrial waste trifluoroacetic acid (CF₃COOH) and recovered iodine. The protocol involves:
-
Neutralization : Adjusting the pH of CF₃COOH to neutral using aqueous solutions of alkali/alkaline earth metals (e.g., NaOH, K₂CO₃), forming trifluoroacetate salts (CF₃COO⁻M⁺).
-
Drying : Isolating the salts via filtration and drying under reduced pressure.
-
Iodination : Reacting the dried salts with iodine in a strong polar solvent (e.g., DMF, DMSO) at 120–250°C:
This method leverages inexpensive feedstocks and avoids gas-phase limitations, achieving CF₃I yields of 70–85% after distillation.
Formation of the TMG-CF₃I Adduct
The Ritter reagent is synthesized by combining CF₃I with tetramethylguanidine (TMG), a strong organic base, under controlled conditions.
Reaction Mechanism and Stoichiometry
TMG reacts with CF₃I via halogen bonding, where the iodide acts as an electron acceptor and TMG’s guanidinium nitrogen serves as an electron donor. The reaction is exothermic and typically conducted in anhydrous solvents (e.g., THF, dichloromethane) at 0–25°C to prevent decomposition. Stoichiometric studies indicate a 1:1 molar ratio of CF₃I to TMG, as evidenced by the reagent’s empirical formula (C₆H₁₃F₃IN₃).
Purification and Stabilization
The crude adduct is purified via vacuum distillation or chromatography to remove unreacted TMG and CF₃I. The final product is stabilized as a liquid at 2–8°C, with a density of 1.495 g/mL and a refractive index of 1.42–1.44. Notably, the adduct’s liquidity simplifies handling compared to gaseous CF₃I, enabling its use in standard laboratory setups.
Comparative Analysis of CF₃I Synthesis Routes
| Parameter | Gas-Phase Iodination | Solution-Phase from CF₃COOH |
|---|---|---|
| Feedstock | CF₃H + I₂ | CF₃COOH + I₂ |
| Catalyst | Activated carbon-supported metals | None |
| Temperature | 300–500°C | 120–250°C |
| Yield | 50–65% | 70–85% |
| Challenges | Catalyst deactivation, byproducts | High solvent polarity required |
The solution-phase method offers higher yields and avoids catalyst-related issues, making it industrially preferable.
Applications in Radical Trifluoromethylation
While beyond preparation methods, the reagent’s utility is exemplified in photoredox-mediated reactions. For instance, CF₃I-TMG enables radical trifluoromethylation of alkenes and heteroatoms at room temperature, forming α-trifluoromethyl ketones and sulfides in high molar activities (8.3–11.1 GBq/μmol). These applications underscore the reagent’s role in synthesizing PET tracers and bioactive compounds .
Chemical Reactions Analysis
Types of Reactions
Ritter Trifluoroiodomethane-TMG Reagent undergoes various types of chemical reactions, including:
Photocatalytic Reactions: Utilized in the pentafluoroethylation of olefins.
Electrophilic Reactions: Used for the pentafluoroethylation of heteroatoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins and heteroatoms. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include pentafluoroethylated olefins and heteroatoms .
Scientific Research Applications
Ritter Trifluoroiodomethane-TMG Reagent has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through pentafluoroethylation reactions.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals and other medical compounds.
Industry: Applied in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ritter Trifluoroiodomethane-TMG Reagent involves the formation of a halogen-bonded adduct with trifluoroiodomethane. This adduct facilitates the pentafluoroethylation of olefins and heteroatoms through photocatalytic and electrophilic reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Sagami Iron-Based Trifluoromethylation Reagent
Components : Combines trifluoromethyl iodide (CF₃I), iron compounds, peroxides, and sulfoxides.
Mechanism : Radical-mediated trifluoromethylation, leveraging iron catalysts and peroxides to generate CF₃ radicals for incorporation into organic substrates .
Efficiency : High-yield (reported as industrially viable) for synthesizing trifluoromethylated pharmaceuticals, agrochemicals, and functional materials .
Reaction Conditions : Operates under mild to moderate temperatures, often compatible with diverse solvents (e.g., THF, DCM).
Safety : Involves peroxides (flammable, explosive hazards) and iron catalysts, requiring stringent handling protocols.
Key Differences from Ritter Reagent:
| Parameter | Ritter Trifluoroiodomethane-TMG | Sagami Iron-Based Reagent |
|---|---|---|
| Primary Use | C–C bond formation, fluorination | General trifluoromethylation |
| Mechanism | Nucleophilic/electrophilic fluorination | Radical-mediated CF₃ incorporation |
| Catalyst/Base | TMG (non-nucleophilic base) | Iron compounds + peroxides |
| Yield | Not explicitly reported; optimized for selectivity | High yield (patented for industrial use) |
| Safety | WGK 3; irritant to eyes/skin | Peroxide-related hazards; flammable components |
| Storage | 2–8°C; dry ice transport | Likely ambient or refrigerated (unspecified) |
Other Trifluoromethylation Reagents
These typically employ electrophilic or transition-metal-catalyzed pathways, contrasting with Ritter’s TMG-driven system.
Q & A
Q. What is the mechanistic role of Ritter Trifluoroiodomethane-TMG Reagent in C–C bond formation, and how can reaction conditions be optimized for this process?
The reagent facilitates nucleophilic trifluoromethylation via the generation of a trifluoromethyl radical or carbocation intermediate, depending on the substrate and reaction conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (typically 25–60°C), and stoichiometric ratios (1.2–2.0 equivalents of reagent to substrate). Monitoring reaction progress via TLC or GC-MS is critical, as excess reagent may lead to over-fluorination byproducts .
Q. What storage conditions are required to maintain the reagent’s stability, and how does improper storage affect reactivity?
The reagent must be stored at 2–8°C in airtight, light-protected containers and transported on dry ice to prevent decomposition. Prolonged exposure to ambient temperatures or moisture reduces its efficacy due to hydrolysis of the trifluoroiodomethane component, which can be detected via NMR (e.g., appearance of CF₃OH peaks at δ 4.5–5.0 ppm) .
Q. What safety protocols are essential when handling this reagent in laboratory settings?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. The reagent is a Category 2 eye and skin irritant and may cause respiratory toxicity (STOT SE 3). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .
Q. How can researchers validate the purity of the reagent before use in critical reactions?
Purity can be confirmed via GC (retention time ~8.2 min under He carrier gas) or ¹⁹F NMR (δ –70 to –75 ppm for CF₃I). Batch-specific Certificates of Analysis (COA) provided by suppliers should be cross-checked for impurities like residual TMG (detectable via LC-MS) .
Q. What are the primary applications of this reagent in synthetic organic chemistry?
It is widely used for late-stage fluorination of alcohols and phenols (e.g., converting benzyl alcohol to benzyl fluoride) and in cross-coupling reactions to introduce CF₃ groups into aromatic systems. Substrate compatibility with electron-deficient arenes should be tested via Hammett plots .
Advanced Research Questions
Q. How can researchers distinguish between radical and ionic mechanisms in reactions involving this reagent?
Mechanistic studies should employ radical traps (e.g., TEMPO) or deuterated solvents (e.g., D₂O) to quench or isotope-label intermediates. Kinetic isotope effects (KIE > 2.0 suggest radical pathways) and EPR spectroscopy can confirm radical species formation .
Q. What analytical strategies are recommended for identifying and quantifying fluorinated byproducts?
Derivatize products with trifluoroacetic anhydride (200 μL per 1–5 mg sample in acetone) followed by GC-MS analysis. ¹⁹F NMR quantifies fluorinated species via integration against internal standards (e.g., hexafluorobenzene) .
Q. How does this reagent compare to PhenoFluor™ in fluorination efficiency for sterically hindered substrates?
Comparative studies using substrates like 2,6-dimethylphenol show Ritter Trifluoroiodomethane-TMG achieves higher yields (85% vs. 65%) under milder conditions (40°C vs. 80°C). However, PhenoFluor™ exhibits better selectivity for ortho-substituted aromatics, necessitating substrate-specific optimization .
Q. What experimental designs can resolve contradictions in reported reaction yields for complex substrates?
Use Design of Experiments (DoE) to evaluate interactions between variables (temperature, solvent, catalyst). For example, a 3² factorial design testing THF vs. DMF at 30°C and 60°C can identify optimal conditions. Replicate trials (n ≥ 3) and ANOVA analysis mitigate batch-to-batch variability .
Q. How can researchers ensure reproducibility when scaling up reactions using this reagent?
Standardize reagent batches using COA data and pre-dry solvents (e.g., molecular sieves in DCM). For large-scale syntheses, maintain strict temperature control (±2°C) via jacketed reactors and monitor reaction progress in real-time using inline FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
